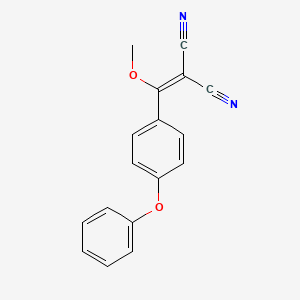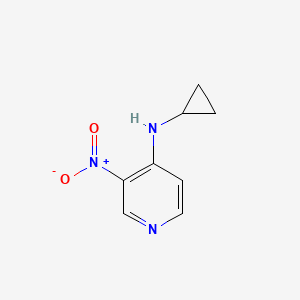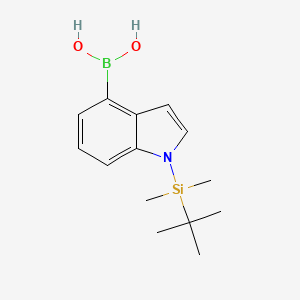
Ácido 2-Metilpiridina-3,5-dicarboxílico
Descripción general
Descripción
2-Methylpyridine-3,5-dicarboxylic acid is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two carboxylic acid groups at the 3 and 5 positions of the pyridine ring, with a methyl group at the 2 position. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.
Aplicaciones Científicas De Investigación
2-Methylpyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors
Mode of Action
Pyridine derivatives are known to exhibit diverse reactivity profiles due to the presence of the ring nitrogen, which defines their reactivity . The compound may interact with its targets through various mechanisms, potentially leading to changes in cellular processes. More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical pathways . For instance, some pyridine derivatives are precursors in the synthesis of pesticides and drugs
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular levels . More research is needed to elucidate the specific effects of this compound.
Action Environment
The action, efficacy, and stability of 2-Methylpyridine-3,5-dicarboxylic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s reactivity and stability
Análisis Bioquímico
Biochemical Properties
2-Methylpyridine-3,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form coordination complexes with metal ions such as cadmium, zinc, cobalt, and copper . These interactions are crucial for the structural diversity and stability of the resulting metal-organic frameworks. The nature of these interactions involves the coordination of the carboxylate groups of 2-Methylpyridine-3,5-dicarboxylic acid with the metal ions, leading to the formation of stable complexes.
Cellular Effects
2-Methylpyridine-3,5-dicarboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, it can interact with metal ions within cells, affecting the activity of metalloproteins and enzymes that require metal cofactors for their function . These interactions can lead to alterations in cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of action of 2-Methylpyridine-3,5-dicarboxylic acid involves its ability to bind to metal ions and form coordination complexes. This binding can inhibit or activate enzymes depending on the specific metal ion and enzyme involved. For instance, the compound can inhibit the activity of certain metalloenzymes by chelating the metal ion required for their catalytic activity . Additionally, 2-Methylpyridine-3,5-dicarboxylic acid can influence gene expression by modulating the activity of transcription factors that require metal ions for their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylpyridine-3,5-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the stability of the coordination complexes formed by 2-Methylpyridine-3,5-dicarboxylic acid can vary depending on the metal ion and environmental conditions . Over time, these complexes may degrade, leading to changes in their biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 2-Methylpyridine-3,5-dicarboxylic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in cellular metabolism and gene expression . High doses of 2-Methylpyridine-3,5-dicarboxylic acid can lead to toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
2-Methylpyridine-3,5-dicarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can influence the activity of enzymes involved in the synthesis and degradation of pyridine derivatives, impacting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 2-Methylpyridine-3,5-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be influenced by binding to proteins that facilitate its movement and localization.
Subcellular Localization
2-Methylpyridine-3,5-dicarboxylic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyridine-3,5-dicarboxylic acid typically involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . This reaction is a key step in the synthesis of imidazolinones and is characterized by its selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of NBS and AIBN in these reactions is common due to their effectiveness and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3,5-dicarboxylic acid: Lacks the methyl group at the 2 position.
5-Methylpyridine-2,3-dicarboxylic acid: Has the carboxylic acid groups at different positions.
Uniqueness
2-Methylpyridine-3,5-dicarboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications .
Propiedades
IUPAC Name |
2-methylpyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-6(8(12)13)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGBPUBMNDUKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626633 | |
| Record name | 2-Methylpyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89942-70-1 | |
| Record name | 2-Methylpyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the structure of 2-methylpyridine-3,5-dicarboxylic acid that makes it interesting for research?
A1: 2-Methylpyridine-3,5-dicarboxylic acid possesses a good triangle symmetrical structure. [] This symmetry makes it an ideal donator in the synthesis of coordination polymers, which are materials with various applications in fields like catalysis and material science.
Q2: How was 2-methylpyridine-3,5-dicarboxylic acid characterized in the study?
A2: The researchers used Infrared (IR) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the successful synthesis and structural characteristics of the 2-methylpyridine-3,5-dicarboxylic acid. [] The spectral data obtained from these techniques aligned with the expected structure of the target compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)




![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)


![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)


